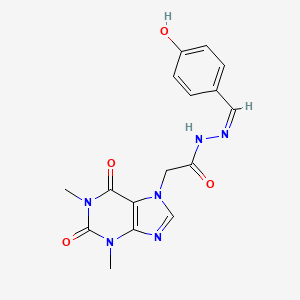

![molecular formula C13H19N3O3 B1190875 Methyl 2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinecarboxylate](/img/structure/B1190875.png)

Methyl 2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[[4-(diethylamino)-6-oxo-1-cyclohexa-2,4-dienylidene]methylamino]carbamic acid methyl ester is a member of quinomethanes.

Aplicaciones Científicas De Investigación

Medical and Pharmacological Applications

Levodopa and Decarboxylase Inhibitors in Parkinson's Disease Treatment

- A review on Levodopa and Decarboxylase Inhibitors highlights their use in treating Parkinsonism. These combinations are used to reduce levodopa dosage while maintaining therapeutic effects, showing rapid induction of benefits compared to levodopa alone (Pinder et al., 2012).

Methyl Paraben in Foods, Drugs, and Cosmetics

- Methyl Paraben, a methyl ester of p-hydroxybenzoic acid, is extensively used as an antimicrobial preservative in various products. It's known for its stability, non-volatility, and extensive history of safe use (Soni et al., 2002).

Antitubercular Activity of Hydrazinecarboxamide Derivatives

- A review discusses the antitubercular activity of 2-isonicotinoylhydrazinecarboxamide and related derivatives. These compounds exhibit significant activity against M. tuberculosis and non-tuberculous mycobacteria, offering insights into the design of new anti-TB compounds (Asif, 2014).

Levulinic Acid in Drug Synthesis

- Levulinic Acid, a key chemical from biomass, has applications in drug synthesis due to its functional groups. Its derivatives are used in synthesizing various chemicals, reducing drug synthesis costs and offering unique applications in medicine (Zhang et al., 2021).

Chemistry and Metabolism of Methionine Sources

- A review examines the bioefficacy of 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met), highlighting their use in animal feeds and discussing their metabolic and chemical differences (Vázquez-Añón et al., 2017).

Environmental Applications and Effects

Parabens in Aquatic Environments

- A review on the fate and behavior of parabens in aquatic environments discusses their ubiquity in surface water and sediments. Despite treatments eliminating them from wastewater, parabens persist, reflecting continuous introduction from consumer products into the environment (Haman et al., 2015).

Degradation of Acetaminophen by Advanced Oxidation Process

- A review on acetaminophen degradation discusses the kinetics, mechanisms, and biotoxicity of by-products generated by advanced oxidation processes. It highlights the need for enhancing degradation methods to address water scarcity and the accumulation of recalcitrant compounds (Qutob et al., 2022).

Propiedades

Fórmula molecular |

C13H19N3O3 |

|---|---|

Peso molecular |

265.31g/mol |

Nombre IUPAC |

methyl N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]carbamate |

InChI |

InChI=1S/C13H19N3O3/c1-4-16(5-2)11-7-6-10(12(17)8-11)9-14-15-13(18)19-3/h6-9,17H,4-5H2,1-3H3,(H,15,18)/b14-9+ |

Clave InChI |

GMXXAMMBJIKULY-NTEUORMPSA-N |

SMILES |

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)OC)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chloroanilino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B1190792.png)

![4-ethyl-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B1190795.png)

![5-methyl-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B1190796.png)

![Ethyl (7E)-2-acetamido-7-[(2-bromobenzoyl)hydrazinylidene]-5,6-dihydro-4H-1-benzothiophene-3-carboxylate](/img/no-structure.png)

![5-ethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B1190800.png)

![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B1190803.png)

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B1190804.png)

![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B1190810.png)

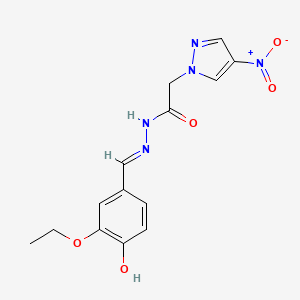

![N'-[4-(diethylamino)-2-hydroxybenzylidene]benzenesulfonohydrazide](/img/structure/B1190811.png)